molecular formula C12H20N4O3S B2498387 4-cyclopropyl-1-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one CAS No. 1797739-11-7

4-cyclopropyl-1-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B2498387
CAS RN: 1797739-11-7
M. Wt: 300.38
InChI Key: QQLAKTOGNUABMV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves condensation reactions, cyclization steps, and the application of catalysts to facilitate the formation of the desired heterocyclic frameworks. A study on a similar compound, synthesized by condensation of a dihydro-tetraaza-dibenzo cycloheptenone with 1-(2-chloro-ethyl)-piperidine hydrochloride, highlights the intricacies of synthesizing such complex molecules (Thimmegowda et al., 2009). Additionally, Rh-catalyzed intramolecular cyclization has been explored for the concise preparation of sulfonylated unsaturated piperidines, demonstrating advanced synthetic routes for related structures (Furukawa et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds in this class has been elucidated through crystallography, revealing significant details about their conformation and intermolecular interactions. For instance, the crystal structure of a similar compound showed a triclinic space group and highlighted the presence of intermolecular hydrogen bonds, with the cyclopropyl and piperidine rings adopting specific conformations (Aydinli et al., 2010).

Scientific Research Applications

Cytochrome P450 Enzyme Metabolism

A study on the metabolism of Lu AA21004, a novel antidepressant, highlighted the oxidative metabolism involving Cytochrome P450 enzymes. Although not directly related to the specific compound , this research provides insights into the complex metabolic pathways that similar compounds may undergo, involving oxidation to various metabolites catalyzed by CYP2D6, CYP2C9, CYP3A4/5, and CYP2A6 enzymes (Hvenegaard et al., 2012).

Inhibition of Carbonic Anhydrase Isozymes

Investigation into sulfonamides incorporating various moieties, such as aroylhydrazone and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazinyl, revealed their potential as inhibitors of human carbonic anhydrases, which are pivotal in various physiological processes. These studies suggest potential therapeutic applications in targeting tumor-associated isoforms of carbonic anhydrases (Alafeefy et al., 2015).

Heterocyclic Chemistry Applications

The utility of cyano acid hydrazide in synthesizing new heterocyclic compounds, such as 1,2,4-triazolo[1,5-a]pyridines and isoquinolines, highlights the versatility of compounds with similar structural features in creating pharmacologically relevant heterocycles. This suggests potential for the compound to serve as a precursor in synthetic chemistry for developing new therapeutic agents (Hussein, 1998).

Synthesis and Crystal Structure Studies

The synthesis and crystal structure studies of related compounds, such as 7-chloro-5-cyclopropyl-9-methyl-10-(2-piperidin-1-yl-ethyl)-5,10-dihydro-4,5,6,10-tetraaza-dibenzo[a,d] cyclohepten-11-one, demonstrate the potential for detailed structural analysis and the understanding of molecular interactions. These studies can inform the design of compounds with improved pharmacological properties (Thimmegowda et al., 2009).

properties

IUPAC Name

4-cyclopropyl-2-methyl-5-(1-methylsulfonylpiperidin-4-yl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O3S/c1-14-12(17)16(10-3-4-10)11(13-14)9-5-7-15(8-6-9)20(2,18)19/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQLAKTOGNUABMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)S(=O)(=O)C)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyclopropyl-1-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one

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